molecular formula C9H11Cl2NO3 B8287928 5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione

5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione

Cat. No. B8287928
M. Wt: 252.09 g/mol
InChI Key: RJOYRCBHAJQXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione is a useful research compound. Its molecular formula is C9H11Cl2NO3 and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,5-Dichloro-1-morpholinopent-4-ene-1,3-dione

Molecular Formula

C9H11Cl2NO3

Molecular Weight

252.09 g/mol

IUPAC Name

5,5-dichloro-1-morpholin-4-ylpent-4-ene-1,3-dione

InChI

InChI=1S/C9H11Cl2NO3/c10-8(11)5-7(13)6-9(14)12-1-3-15-4-2-12/h5H,1-4,6H2

InChI Key

RJOYRCBHAJQXJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(=O)C=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two separate solutions of 1 (62.5 g, 0.26 mmol) and morpholine (24.0 g, 0.28 mol) in DCM (120 ml) were added simultaneously to a mixture of NaHCO3 (44.0 g, 0.52 mol) in dry DCM (300 ml). The reaction was maintained at 15° C. over 140 minutes with stirring. The reaction was filtered, washed with DCM (3×100 ml) and the combined organic layers were concentrated in vacuo to a slurry which was then passed through a short silica pad, and further washed with DCM (4×100 ml). The combined organic layers were concentrated in vacuo, suspended in hexane (400 ml) and stirred for 1 hour, filtered and dried to give a cream solid. The solid was suspended in TBME (100 ml), stirred for 15 minutes, filtered, washed with TBME and dried to give 2 as a white powder (47.8 g, 72%). m/z (LC-MS, ESP): 252 (M++1).
Name
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.